Oxetan-3-ylmethanesulfonyl chloride

Description

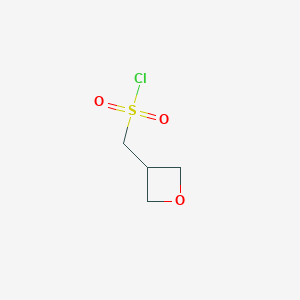

Structure

2D Structure

Properties

CAS No. |

1622903-24-5 |

|---|---|

Molecular Formula |

C4H7ClO3S |

Molecular Weight |

170.62 g/mol |

IUPAC Name |

oxetan-3-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C4H7ClO3S/c5-9(6,7)3-4-1-8-2-4/h4H,1-3H2 |

InChI Key |

YKOWCKUSQRRSSZ-UHFFFAOYSA-N |

SMILES |

C1C(CO1)CS(=O)(=O)Cl |

Canonical SMILES |

C1C(CO1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Oxetan 3 Ylmethanesulfonyl Chloride and Its Precursors

Strategies for Oxetane (B1205548) Ring Construction Relevant to Precursors

The synthesis of the oxetane ring, a strained four-membered heterocycle, presents unique challenges that have been addressed through various chemical strategies. The incorporation of an oxetane unit can significantly alter the physicochemical properties of a molecule, such as solubility and metabolic stability, making it a valuable motif in drug discovery. researchgate.netatlantis-press.com Consequently, efficient access to functionalized oxetanes like oxetan-3-ol (B104164) and 3-oxetanone (B52913) is of paramount importance.

Synthesis of Oxetan-3-ol

Oxetan-3-ol is a crucial building block, often serving as the direct precursor to 3-oxetanone and other substituted oxetanes. researchgate.net Its synthesis has been approached from several angles, most notably from readily available feedstocks like epichlorohydrin.

A concise and effective method for synthesizing oxetan-3-ol begins with the commercially available compound epoxy chloropropane (epichlorohydrin). researchgate.netatlantis-press.com This multi-step route involves an initial ring-opening of the epoxide, followed by protection, a key intramolecular cyclization, and final deprotection. researchgate.netatlantis-press.com

| Step | Description | Key Reagents | Reported Yield |

|---|---|---|---|

| 1 | Epoxide Ring Opening / Esterification | Acetic acid, anhydrous Iron(III) chloride | 90% |

| 2 | Hydroxyl Group Protection | Ethyl vinyl ether, p-Toluenesulfonic acid (p-TsOH) | Not isolated |

| 3 | Intramolecular Cyclization / Hydrolysis | Sodium hydroxide (B78521) (NaOH), Water | Not isolated |

| 4 | Deprotection | Methanol (MeOH), p-TsOH, then Sodium bicarbonate (NaHCO₃) | 30% over 3 steps |

The core of the synthesis of oxetan-3-ol from acyclic precursors is the intramolecular cyclization step. This reaction typically involves an alkoxide nucleophile attacking a carbon atom bearing a leaving group, such as a chloride, to form the strained four-membered ring. researchgate.netatlantis-press.com In the route starting from epoxy chloropropane, this is achieved by treating the chlorohydrin intermediate with a base like sodium hydroxide in water at high temperatures (e.g., 110 °C). atlantis-press.com The base facilitates both the hydrolysis of an ester protecting group and the deprotonation of the hydroxyl group, which then enables the intramolecular nucleophilic substitution that closes the ring. atlantis-press.com

Synthesis of 3-Oxetanone

3-Oxetanone is another highly valuable intermediate, serving as a versatile precursor for a wide array of substituted oxetanes through nucleophilic addition to its carbonyl group. researchgate.netnih.gov The synthesis of this strained ketone has historically been challenging, often requiring multi-step procedures. nih.gov

One such method begins with 1,3-dichloroacetone (B141476) and ethylene (B1197577) glycol. google.com This three-step process involves:

Carbonyl Protection: The ketone of 1,3-dichloroacetone is protected as a ketal by reacting it with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

Ring Closure: The resulting protected compound undergoes an intramolecular cyclization reaction.

Deprotection: The protecting group is removed under acidic conditions to liberate the carbonyl group, yielding 3-oxetanone. This final deprotection step has been reported with yields as high as 92%. google.com

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Carbonyl Protection | Ethylene glycol, p-Toluenesulfonic acid |

| 2 | Ring Closing Reaction | - |

| 3 | Deprotection | Water, Phosphoric acid |

Another three-step synthesis uses o-bromobenzoic acid and epoxy chloropropane as starting materials. patsnap.comgoogle.com This pathway includes a nucleophilic substitution reaction, an oxidation, and a final hydrolysis coupled with intramolecular cyclization under basic conditions to furnish 3-oxetanone. patsnap.comgoogle.com

More recently, a highly efficient one-step synthesis was developed using gold catalysis to convert readily available propargyl alcohol directly to 3-oxetanone, representing a significant improvement over older multi-step methods. nih.govorganic-chemistry.org

A common and direct route to 3-oxetanone is the oxidation of its corresponding alcohol, oxetan-3-ol. researchgate.net This transformation can be achieved with high efficiency using specific oxidizing agents under controlled conditions.

A notable method employs N-chlorosuccinimide (NCS) as the oxidant in the presence of a catalytic amount of N-tert-butylbenzenesulfinamide. chemicalbook.com The reaction is typically run in dichloromethane (B109758) at a controlled temperature of 20-25 °C. This procedure has been shown to produce 3-oxetanone in excellent yield. chemicalbook.com

| Component | Role | Example Compound |

|---|---|---|

| Starting Material | Precursor | 3-Oxetanol |

| Solvent | Reaction Medium | Dichloromethane |

| Catalyst | Activator | N-tert-butylbenzenesulfinamide |

| Base | Acid Scavenger | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Oxidant | Oxidizing Agent | N-chlorosuccinimide (NCS) |

| Reported Yield | 93% |

Derivatization of 3-Oxetanone to Oxetan-3-ols via Nucleophilic Addition

The synthesis of oxetan-3-ols from 3-oxetanone is a fundamental transformation that serves as a crucial entry point to a wide array of substituted oxetane derivatives. researchgate.netbeilstein-journals.org 3-Oxetanone, with its strained four-membered ring and reactive carbonyl group, readily undergoes nucleophilic addition reactions. This reactivity allows for the introduction of various substituents at the C3 position, leading to the corresponding tertiary oxetan-3-ols.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of 3-oxetanone. The choice of the organometallic reagent is critical and dictates the nature of the alkyl, aryl, or alkynyl group introduced. Common nucleophiles employed in this context include Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under inert atmospheric conditions to prevent quenching of the highly reactive organometallic species. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the final oxetan-3-ol product.

While the reaction is synthetically useful, scaling up can present challenges due to the reactivity of the reagents and the strained nature of the oxetane ring. researchgate.net The general transformation is illustrated below:

General Reaction Scheme for Nucleophilic Addition to 3-Oxetanone

In this reaction, R-M represents an organometallic reagent such as a Grignard or organolithium reagent.

The reduction of 3-oxetanone using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent provides a direct route to the parent compound, oxetan-3-ol. chemicalbook.com This precursor is key for synthesizing compounds where a substituent is not required at the 3-position.

Introduction of the Methanesulfonyl Chloride Moiety

The formation of the target compound, oxetan-3-ylmethanesulfonyl chloride, necessitates the introduction of the sulfonyl chloride group. This can be achieved through various synthetic strategies, often involving the initial formation of a sulfonate ester or the conversion of a sulfonic acid.

Sulfonylation Reactions for Formation of Sulfonate Esters (e.g., from Oxetan-3-ylmethanol)

A common and effective method for activating an alcohol group, such as the one in oxetan-3-ylmethanol (B38632), is to convert it into a sulfonate ester. periodicchemistry.com This transformation turns the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. periodicchemistry.comlibretexts.org The reaction involves treating the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base. periodicchemistry.com

The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. youtube.com This prevents the acid from causing unwanted side reactions. The resulting sulfonate esters, such as oxetan-3-ylmethyl methanesulfonate (B1217627) (a mesylate) or oxetan-3-ylmethyl p-toluenesulfonate (a tosylate), are stable compounds that can be isolated and purified. youtube.com

Table 1: Reagents for the Formation of Sulfonate Esters from Alcohols

| Sulfonyl Chloride | Common Abbreviation | Base | Resulting Ester |

| Methanesulfonyl chloride | MsCl | Triethylamine, Pyridine | Methanesulfonate (Mesylate) |

| p-Toluenesulfonyl chloride | TsCl | Triethylamine, Pyridine | p-Toluenesulfonate (Tosylate) |

| Trifluoromethanesulfonyl chloride | TfCl | Triethylamine, Pyridine | Trifluoromethanesulfonate (Triflate) |

Conversion of Sulfonic Acids or their Salts to Sulfonyl Chlorides (General Methodological Relevance)

One of the most traditional and widely used methods for preparing sulfonyl chlorides is the chlorination of sulfonic acids or their corresponding salts. thieme-connect.com This approach involves treating the sulfonic acid with a strong chlorinating agent. A variety of reagents can effect this transformation, with the choice often depending on the stability of the substrate and the desired reaction conditions.

Commonly employed chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). thieme-connect.comresearchgate.net The reaction with thionyl chloride, for example, converts the sulfonic acid into the sulfonyl chloride with the evolution of sulfur dioxide and hydrogen chloride gas. More recently, milder and more selective reagents have been developed to avoid the harsh conditions associated with traditional chlorinating agents. lookchem.com For instance, 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) has been reported as an effective agent for converting sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com

Table 2: Selected Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Reagent | Formula | Conditions/Notes |

| Thionyl Chloride | SOCl₂ | Often used with a catalytic amount of DMF. researchgate.net |

| Phosphorus Pentachloride | PCl₅ | A strong chlorinating agent. |

| Phosphorus Oxychloride | POCl₃ | Used for converting sulfonic acids to sulfonyl chlorides. researchgate.net |

| TAPC | C₃Cl₃N₃O₃ | A milder reagent, allows for solvent-free conditions. lookchem.com |

| Cyanuric Chloride | C₃Cl₃N₃ | A modified, milder chlorinating reagent. thieme-connect.com |

Formation from Thiol Precursors (General Methodological Relevance)

An alternative and powerful strategy for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols or their derivatives, such as disulfides. thieme-connect.comacs.org This method avoids the need to first prepare and isolate the sulfonic acid, often providing the desired sulfonyl chloride in a single, high-yielding step. thieme-connect.com

Various oxidant systems have been developed for this transformation. A classic method involves the use of aqueous chlorine. However, modern chemistry has introduced a range of more convenient and selective reagents. For example, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of thiols to sulfonyl chlorides at room temperature. organic-chemistry.orgorganic-chemistry.org Other effective reagents include N-chlorosuccinimide (NCS) in the presence of an acid or a chloride source, and sodium chlorite (B76162) (NaClO₂). thieme-connect.comorganic-chemistry.org These methods are often characterized by fast reaction times, mild conditions, and high chemoselectivity. organic-chemistry.org

Table 3: Reagent Systems for Oxidative Chlorination of Thiols

| Reagent System | Key Features | Reference |

| H₂O₂ / SOCl₂ | Extremely fast reactions, excellent yields, room temperature. | organic-chemistry.orgorganic-chemistry.org |

| NaClO₂ / HCl | Environmentally friendly, safe, high yields. | thieme-connect.com |

| N-Chlorosuccinimide (NCS) / HCl | Smooth oxidation, good yields. | organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | In situ preparation, convenient one-pot synthesis of sulfonamides. | tandfonline.com |

Chemical Reactivity and Mechanistic Pathways

Reactivity Governing the Oxetane (B1205548) Ring System

The reactivity of the oxetane ring is a balance between its stability as a cyclic ether and its propensity to undergo ring-opening to relieve strain. beilstein-journals.orgacs.org While more stable than the analogous three-membered epoxides, oxetanes are considerably more reactive than their five-membered tetrahydrofuran (B95107) (THF) counterparts. nih.govresearchgate.net This reactivity is primarily exploited in synthetic chemistry through ring-opening reactions, which can be initiated by various reagents and conditions. beilstein-journals.orgnih.govacs.org

The opening of the oxetane ring is a key transformation, providing access to functionalized three-carbon synthons. acs.orgrsc.orgnih.gov This process can be catalyzed by acids, bases, or initiated by nucleophiles, with the regioselectivity of the attack being a critical consideration. magtech.com.cn

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack on one of the ring carbons. The process can be initiated by both Brønsted and Lewis acids. acs.orgnih.gov Lewis acids, in particular, are effective in promoting the regioselective ring-opening of substituted oxetanes. acs.orguab.cat For instance, strong Lewis acids can activate the oxetane, leading to the formation of a transient carbocation or a species with significant carbocationic character at one of the ring carbons, which is then attacked by a nucleophile. nih.gov

The general mechanism for acid-catalyzed ring-opening can be summarized as follows:

Activation: The ether oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid.

Nucleophilic Attack: A nucleophile attacks one of the α-carbons of the oxetane ring.

Ring Opening: The C-O bond cleaves, relieving the ring strain and forming the product.

The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. In many cases, the attack occurs at the more sterically accessible carbon. However, if a carbocationic intermediate is formed, the nucleophile will preferentially attack the more substituted carbon, which can better stabilize the positive charge. magtech.com.cn

Table 1: Comparison of Catalysts in Acid-Catalyzed Oxetane Ring-Opening

| Catalyst Type | Examples | General Characteristics |

|---|---|---|

| Brønsted Acids | Tf₂NH, TsOH, H₂SO₄ | Protonates the oxetane oxygen, forming an oxonium ion. Can sometimes lead to side reactions like polymerization. acs.orgnih.govnih.gov |

| Lewis Acids | Al(C₆F₅)₃, B(C₆F₅)₃, Sc(OTf)₃, In(OTf)₃ | Coordinate to the oxetane oxygen, increasing the electrophilicity of the ring carbons. Often provide higher regioselectivity. nih.govuab.cat |

| Silylating Agents | TMSOTf | Can act as a Lewis acid to activate the ring for nucleophilic attack. acs.org |

Anionic ring-opening of oxetanes is also a viable pathway, particularly for the synthesis of polymers. radtech.orgresearchgate.net This process is typically initiated by strong bases or organometallic reagents. The reaction proceeds via nucleophilic attack on one of the ring carbons, leading to the formation of an alkoxide intermediate which can then be protonated or react further.

For instance, the anionic ring-opening polymerization of 3-substituted oxetanes can be initiated by catalysts like potassium tert-butoxide in the presence of a crown ether. radtech.org The mechanism involves the deprotonation of a hydroxyl group on a substituent, which then acts as an internal nucleophile, or direct attack by an external anionic initiator on a ring carbon.

Halide ions, such as chloride, can act as nucleophiles to open the oxetane ring, typically under acidic conditions where the ring is activated. magtech.com.cn An enantioselective oxetane opening with chloride has been developed, providing access to highly functionalized chiral 3-carbon building blocks. nih.govsemanticscholar.orgdntb.gov.ua This transformation highlights the utility of chloride as a nucleophile in these reactions. The controlled release of HCl, for example from wet molecular sieves, has been shown to be an effective method for this process, enabling excellent enantiocontrol with the aid of a chiral catalyst. nih.govsemanticscholar.orgdntb.gov.ua

The reaction of an activated oxetane with a chloride anion generally follows an Sₙ2-type mechanism, where the chloride ion attacks one of the electrophilic ring carbons, leading to inversion of stereochemistry if the carbon is a stereocenter.

The stability of the oxetane ring is significantly influenced by its substitution pattern. nih.gov Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to monosubstituted or unsubstituted oxetanes. nih.govnih.govchemrxiv.org This increased stability is attributed to steric hindrance, which blocks the trajectory of incoming nucleophiles towards the C-O antibonding orbitals. nih.govresearchgate.net

In the context of Oxetan-3-ylmethanesulfonyl chloride, the molecule is a 3-monosubstituted oxetane. While the oxetane ring itself is inherently stable under neutral conditions, its stability can be compromised by the presence of the highly reactive sulfonyl chloride group, especially under conditions that favor nucleophilic attack or elimination reactions. Studies on related 2-(arylsulfonyl)oxetanes have shown good stability across a pH range of 1 to 10, suggesting that the sulfonyl-substituted oxetane core can be robust under various conditions. nih.gov

The methanesulfonyl chloride group attached to the 3-position of the oxetane ring via a methylene bridge has a profound impact on the ring's reactivity. The sulfonyl group is a powerful electron-withdrawing group, which influences the electronic properties of the entire molecule.

Key effects of the sulfonyl chloride group:

Inductive Effect: The strong inductive electron-withdrawing effect of the —SO₂Cl group propagates through the methylene spacer to the oxetane ring. This effect reduces the electron density on the ring carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity facilitates ring-opening reactions.

Activation of Adjacent Protons: While not directly on the ring, the sulfonyl group can increase the acidity of protons on the adjacent methylene group, although this is less of a factor for ring reactivity itself compared to α-sulfonyl oxetanes where the proton is directly on the ring. imperial.ac.uk

Potential for Intramolecular Reactions: The sulfonyl chloride group is itself a reactive site. Under certain conditions, it could potentially participate in intramolecular reactions, although ring-opening of the oxetane is generally the more favored pathway due to ring strain.

Stability of Potential Intermediates: The electron-withdrawing nature of the substituent would destabilize any developing positive charge (carbocation) on the C3 carbon of the oxetane ring during a potential Sₙ1-type ring-opening. This suggests that an Sₙ2-type mechanism for nucleophilic attack at the C2 or C4 positions would be more likely.

While attempts to form certain oxetane sulfonyl chlorides have been reported as unsuccessful due to instability, related oxetane sulfonyl fluorides have been found to be more stable. springernature.com The reactivity of these compounds can be unique; for instance, 3-aryl-3-oxetane sulfonyl fluorides have been shown to undergo an unexpected defluorosulfonylation reaction to generate stable oxetane carbocations, rather than the expected sulfur-fluoride exchange (SuFEx) reaction. springernature.comresearchgate.net This highlights the complex interplay between the oxetane ring and the sulfonyl halide group, leading to potentially novel reaction pathways.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran (THF) |

| Potassium tert-butoxide |

| 2-(Arylsulfonyl)oxetane |

Ring-Opening Reaction Profiles

Stereochemical Control and Asymmetric Transformations

The inherent chirality of many substituted oxetanes and the potential to create new stereocenters during their synthesis or modification has led to significant research into the stereochemical control of their reactions. This is particularly relevant in the synthesis of complex molecules where specific stereoisomers are required for biological activity. The focus of this section is on enantioselective reactions involving oxetane substrates and desymmetrization strategies to yield chiral oxetane derivatives.

Enantioselective reactions involving oxetane substrates, particularly those that could involve a functional group like this compound, often rely on the use of chiral catalysts or reagents to control the stereochemical outcome. While direct examples involving this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to hypothetical reactions of related oxetane-containing molecules.

One key strategy involves the enantioselective sulfonylation of a prochiral or racemic alcohol on an oxetane substrate. In such a reaction, a chiral catalyst would selectively promote the reaction of a sulfonyl chloride with one enantiomer or one of two enantiotopic hydroxyl groups, leading to an enantioenriched sulfonate ester. The development of peptide-based catalysts has shown promise in the desymmetrization of meso-1,3-diols through enantioselective monosulfonylation nih.gov. This approach could theoretically be adapted to an oxetane scaffold bearing two primary hydroxyl groups.

Another approach is the kinetic resolution of a racemic oxetane alcohol. In this scenario, a chiral catalyst would selectively catalyze the sulfonylation of one enantiomer of the alcohol at a faster rate, allowing for the separation of the unreacted enantiomer and the sulfonated product, both in enantioenriched form. Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a variety of asymmetric transformations, including those that could be applied to oxetane substrates organic-chemistry.org. For instance, a chiral phosphoric acid could be employed to catalyze the asymmetric synthesis of pyrrolidines through the desymmetrization of oxetanes, highlighting their potential to induce enantioselectivity in reactions involving this ring system organic-chemistry.org.

The following table illustrates representative examples of enantioselective sulfonylations, which, while not performed on oxetane substrates, demonstrate the feasibility of achieving high enantioselectivity in the reaction of alcohols with sulfonyl chlorides using chiral catalysts.

Table 1: Examples of Enantioselective Sulfonylation Reactions

| Entry | Substrate | Sulfonyl Chloride | Catalyst | enantiomeric excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | meso-1,3-cyclohexanediol | p-Toluenesulfonyl chloride | Peptide Catalyst | 95% | nih.gov |

| 2 | meso-1,3-propanediol | p-Nitrobenzenesulfonyl chloride | Peptide Catalyst | 92% | nih.gov |

| 3 | Glycerol | p-Toluenesulfonyl chloride | Cu(OTf)₂/(R,R)-PhBOX | 83% |

Desymmetrization Strategies for Chiral Oxetane Derivatives

Desymmetrization of prochiral or meso-oxetane derivatives is a powerful strategy for the synthesis of enantiomerically enriched oxetanes. This approach involves the selective functionalization of one of two identical, enantiotopic functional groups in a symmetrical starting material, guided by a chiral catalyst or reagent.

A common application of this strategy is the desymmetrization of meso-diols. An oxetane molecule containing a plane of symmetry and two enantiotopic hydroxyl groups could be a suitable substrate for such a transformation. The reaction with a sulfonyl chloride, such as this compound or a simpler achiral sulfonyl chloride, in the presence of a chiral catalyst would lead to the formation of a single enantiomer of the monosulfonated product. Copper-catalyzed enantioselective desymmetrization of diols has been reported, offering a potential route to chiral oxetane-containing building blocks researchgate.net.

For instance, a meso-3,4-bis(hydroxymethyl)oxetane could be desymmetrized by reaction with one equivalent of a sulfonyl chloride under the influence of a chiral catalyst. This would yield a chiral monosulfonate, a versatile intermediate for further synthetic transformations. The success of such a strategy hinges on the ability of the chiral catalyst to effectively discriminate between the two enantiotopic hydroxyl groups.

Chiral phosphoric acids have also been utilized in the desymmetrization of oxetanes. These catalysts can activate the oxetane ring towards nucleophilic attack, and through a network of non-covalent interactions, they can control the stereochemistry of the reaction nih.gov. While many examples involve intramolecular ring-opening, the principle of chiral Brønsted acid catalysis could be extended to the desymmetrization of oxetane diols with external nucleophiles or reagents.

The following table provides examples of the desymmetrization of meso-diols, which serve as a proof of principle for the potential application of this methodology to oxetane-containing diols.

Table 2: Examples of Desymmetrization of meso-Diols

| Entry | Substrate | Reagent | Catalyst | enantiomeric excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | cis-1,2-Cyclohexanediol | Benzoic anhydride | Chiral Phosphine | 96% | |

| 2 | 2-Phenyl-1,3-propanediol | Acetic anhydride | Chiral DMAP derivative | 98% | |

| 3 | meso-2,4-Pentanediol | Benzoyl chloride | Chiral Diamine | 97% |

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Key Building Block for Complex Molecular Architectures

Oxetan-3-ylmethanesulfonyl chloride is a versatile electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for its use as a foundational component in the assembly of complex molecular structures. The sulfonyl chloride group acts as an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds. This characteristic is particularly valuable in fragment-based drug discovery and lead optimization, where the systematic modification of a core scaffold is required.

The oxetane (B1205548) ring itself, once incorporated, can serve as a non-classical isostere for more common functional groups like gem-dimethyl or carbonyl groups. This substitution can lead to improved pharmacological profiles.

Functionalization and Derivatization of Oxetane Systems

While this compound is primarily a tool for introducing the oxetanylmethyl group, the resulting sulfonamide or sulfonate ester linkages can be further manipulated. The inherent reactivity of the oxetane ring, particularly its susceptibility to ring-opening reactions under certain acidic or nucleophilic conditions, provides additional avenues for structural diversification. This allows for the transformation of the initial product into a variety of other functionalized open-chain or heterocyclic systems, expanding the synthetic utility of this building block.

Utility in the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold is a prominent feature in numerous kinase inhibitors and other biologically active compounds. scielo.org.mxmdpi.comresearchgate.netgoogle.com The introduction of an oxetane moiety can enhance the drug-like properties of these molecules. This compound provides a direct route to attach the oxetanylmethyl group to the pyrrolo[2,3-d]pyrimidine core, typically through sulfonylation of an amino group on the heterocyclic system.

For instance, the reaction of an amino-substituted pyrrolo[2,3-d]pyrimidine with this compound in the presence of a suitable base would yield the corresponding sulfonamide. This reaction is generally efficient and proceeds under mild conditions, making it an attractive strategy for the late-stage functionalization of complex intermediates.

Table 1: Illustrative Synthesis of an Oxetanyl-substituted Pyrrolo[2,3-d]pyrimidine Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Amino-pyrrolo[2,3-d]pyrimidine | This compound | N-(Oxetan-3-ylmethyl)sulfonyl-pyrrolo[2,3-d]pyrimidine | Sulfonamide formation |

Application in the Synthesis of Spirocyclic Compounds

Spirocyclic systems, which contain two rings sharing a single atom, are of increasing interest in drug design due to their three-dimensional nature. researchgate.netmdpi.combeilstein-journals.orgnih.gov this compound can be employed in the synthesis of spirocyclic compounds containing an oxetane ring. One plausible approach involves the reaction of a bifunctional nucleophile with this compound. For example, a molecule containing two nucleophilic groups in a suitable geometric arrangement could react with the sulfonyl chloride and subsequently undergo an intramolecular cyclization involving the oxetane ring, leading to the formation of a spirocyclic structure.

The synthesis of spirocyclic oxetanes often involves the cyclization of appropriately substituted precursors. researchgate.netmdpi.com While direct examples utilizing this compound are not prevalent in the provided search results, its chemical properties make it a viable candidate for such transformations.

Integration into Diverse Heterocyclic Frameworks

The utility of this compound extends beyond pyrrolo[2,3-d]pyrimidines to a broad range of other heterocyclic systems. Its ability to react with various nucleophiles, including amines, alcohols, and thiols, allows for the incorporation of the oxetanylmethyl group into a multitude of heterocyclic scaffolds. This versatility is crucial for exploring structure-activity relationships and optimizing the properties of new chemical entities.

The resulting sulfonamides or sulfonates can also serve as handles for further synthetic transformations, enabling the construction of even more complex and diverse heterocyclic frameworks.

Table 2: Potential Heterocyclic Scaffolds for Functionalization with this compound

| Heterocyclic Class | Potential Nucleophilic Site | Resulting Linkage |

| Pyridines | Amino, Hydroxyl | Sulfonamide, Sulfonate |

| Imidazoles | Ring Nitrogen, Amino | Sulfonamide |

| Thiophenes | Amino, Hydroxyl | Sulfonamide, Sulfonate |

| Indoles | Ring Nitrogen, Amino | Sulfonamide |

Advanced Theoretical and Computational Investigations

Computational Analysis of Reactivity and Reaction Pathways

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the reactivity of oxetane (B1205548) derivatives. For instance, kinetic and computational experiments on the defluorosulfonylative amination of 3-aryl-3-aminooxetanes support an SN1 mechanism. researchgate.net This process is proposed to proceed through the formation of a planar oxetane carbocation, with the rate-determining step being the elongation of the C-S bond. researchgate.net The stability and reactivity of this carbocation intermediate are finely balanced by the oxetane ring, favoring the desired defluorosulfonylation over alternative pathways like SuFEx. researchgate.net

Furthermore, computational analyses have been applied to understand the Giese addition of radicals to 3-alkylideneoxetanes. These studies indicate that the strain of the oxetane ring contributes to the irreversibility of the Giese addition, leading to high product yields. acs.org This is in contrast to less strained systems where such additions can be reversible, resulting in lower yields and dimerization of the radical species. acs.org

Quantum Chemical Studies on the Sulfonylation Process

Quantum chemical studies have provided a deeper understanding of the sulfonylation process involving oxetane systems. In the context of the defluorosulfonylative coupling of sulfonyl fluorides to form 3-aryl-3-aminooxetanes, computational analysis has been key to confirming the proposed SN1 mechanism. researchgate.net These studies help to rationalize the observed reactivity and provide a theoretical framework for predicting the outcomes of similar reactions.

Theoretical Examination of Oxetane Ring Strain and its Impact on Reactivity

The significant ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol (106 kJ/mol), is a defining feature that profoundly influences its chemical reactivity. beilstein-journals.orgresearchgate.netnih.gov This strain energy is comparable to that of oxirane (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgnih.gov Theoretical studies have revealed that while the ring is highly strained, the transition state for ring-opening reactions also possesses a degree of strain, leading to a higher activation energy compared to oxiranes. researchgate.net Consequently, ring-opening of oxetanes often requires activation by a Lewis or Brønsted acid. researchgate.net

The puckered conformation of the oxetane ring, with a calculated puckering angle of 8.7° at 140 K, is another important aspect highlighted by theoretical examinations. beilstein-journals.orgnih.gov This puckering is less pronounced than in cyclobutane, a difference attributed to fewer gauge interactions due to the presence of the oxygen atom. beilstein-journals.orgnih.gov The strained C–O–C bond angle also has the effect of exposing the oxygen lone pairs, making oxetane a potent hydrogen-bond acceptor and Lewis base. beilstein-journals.orgnih.gov

Computational studies have also explored the stability of carbocations derived from oxetanes. For example, a comparison of planar and bicyclic geometries for the para-methoxyphenyl (PMP) oxetane cation revealed insights into steric interactions and π-delocalization energy, further explaining the reactivity observed in reactions proceeding through such intermediates. researchgate.net

Exploration of Radical Chemistry Involving Oxetane Systems

The application of oxetanes as precursors for radical species is a growing area of research, with computational studies playing a role in understanding these transformations. While traditionally, the reactivity of oxetanes has been dominated by nucleophilic ring-opening reactions, recent developments have focused on their use in radical chemistry. researchgate.netchemrxiv.org

One strategy involves the cobalt-catalyzed ring-opening of oxetanes to generate C-centered alkyl radicals. researchgate.netchemrxiv.org This process is initiated by the formation of an alkylated cobalt complex, which then undergoes homolytic cleavage of the Co-C bond to produce the radical species. researchgate.netchemrxiv.org These radicals can then participate in various reactions, including Giese additions and cross-electrophile couplings. researchgate.net

Future Research Trajectories

Development of Novel and Efficient Synthetic Routes for the Compound

The availability of Oxetan-3-ylmethanesulfonyl chloride is crucial for its exploration and application. Patent literature indicates its preparation from precursors such as oxetan-3-ylmethyl thiocyanate (B1210189) googleapis.com. However, future research must focus on developing more efficient, scalable, and sustainable synthetic strategies. A primary goal will be to move beyond multi-step sequences that may use hazardous reagents.

Future avenues of investigation should include the development of direct, one-pot transformations from more readily available starting materials like (oxetan-3-yl)methanol. Exploring catalytic methods for the direct oxidative chlorosulfonylation of an intermediate thiol would represent a significant increase in efficiency. Furthermore, the adoption of continuous flow chemistry could offer substantial advantages for safely handling reactive intermediates and improving the scalability and reproducibility of the synthesis. The development of such novel routes will be critical to making this valuable building block more accessible for broader research.

Discovery of New Reactivity Profiles and Transformation Pathways

The established reactivity of this compound involves its use as an electrophile to form sulfonamides, a key reaction in the synthesis of kinase inhibitors. google.comgoogle.comgoogle.com While this is a vital transformation, the full reactive potential of the molecule remains largely untapped.

A particularly exciting future direction lies in exploring reactivity beyond simple nucleophilic substitution at the sulfur atom. Recent groundbreaking research on analogous oxetane (B1205548) sulfonyl fluorides has shown they can act as precursors to carbocations through a novel defluorosulfonylation (deFS) reaction pathway. nih.govacs.orgchemrxiv.org Future studies on this compound should investigate whether similar "dechlorosulfonylation" reactivity can be unlocked. Accessing a carbocation intermediate under mild conditions would dramatically expand the compound's utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds by trapping the intermediate with a wide array of nucleophiles, including phosphites and various heterocycles. acs.org This would open the door to entirely new classes of oxetane-containing molecules.

Exploration in the Synthesis of Novel Functional Materials and Polymers through Mechanistic Studies

Currently, the application of this compound is concentrated in medicinal chemistry. google.comgoogle.comgoogle.com Its potential in materials science and polymer chemistry is an unexplored frontier. The combination of the polar, metabolically stable oxetane ring and a versatile reactive handle makes it an attractive candidate for creating advanced materials.

Future research should investigate its use as a monomer or a functionalizing agent for polymers. As a monomer, it could undergo polycondensation reactions with di- or poly-functional nucleophiles (like diamines or diols) to create novel polysulfonamides or polysulfonates. The pendant oxetane groups along the polymer backbone could significantly influence the material's properties, such as solubility, thermal stability, and adhesion. As a functionalizing agent, it could be used to graft oxetane moieties onto existing polymer surfaces or backbones to tailor their surface energy or biocompatibility. Mechanistic studies will be essential to understand how the incorporation of this specific motif dictates the structure-property relationships of the resulting materials.

Design of Catalytic Systems for Enhanced Selectivity and Yield in Reactions Involving the Compound

The current synthetic applications of this compound typically rely on stoichiometric reactions. googleapis.comgoogle.comgoogle.com A key goal for future research is to develop catalytic systems that can mediate its transformations with greater efficiency, selectivity, and substrate scope.

The design of novel catalysts could enhance the standard sulfonylation reactions, allowing them to proceed under milder conditions, with lower catalyst loadings, and with a broader range of nucleophiles. More ambitiously, catalytic systems could be designed to steer the reactivity towards new pathways. For instance, a bespoke catalyst might selectively promote the desired, yet currently hypothetical, dechlorosulfonylation pathway to generate a carbocation intermediate, while suppressing simple nucleophilic substitution. nih.govacs.org The development of such selective catalysts, potentially through transition metal catalysis or organocatalysis, would provide unprecedented control over the reactivity of this building block, maximizing its synthetic potential.

Q & A

Q. How should experimental procedures for this compound be documented to ensure reproducibility?

- Guidelines :

- Detailed Protocols : Specify reaction stoichiometry, solvent drying methods, and purification steps (e.g., column chromatography with EtOAc/hexane) .

- Supporting Data : Include NMR spectra, HRMS traces, and HPLC purity reports (>95%) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.